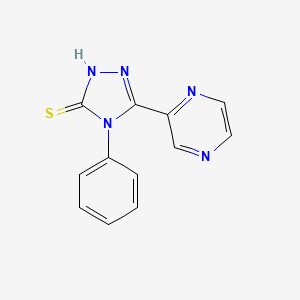

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

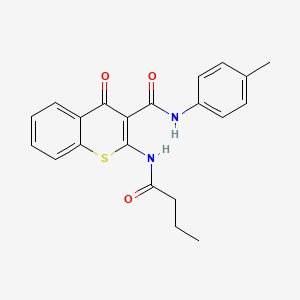

“4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It is synthesized from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, which affords the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Synthesis Analysis

The synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction yields the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . The product is then reacted with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol to obtain the final product .Molecular Structure Analysis

The molecular structure of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” has been studied using X-ray diffractometry . The central 1,2,4-triazole ring is substituted at the C3, N4, and C5 atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” include the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction is followed by the reaction of the product with chloroacetic acid and an acid-catalyzed esterification with methyl alcohol .科学的研究の応用

Crystal Engineering and Supramolecular Architectures

The synthesis of phpy2NS involves the oxidative cyclization of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, followed by its reaction with chloroacetic acid and an acid-catalyzed esterification. The resulting compound has been studied for its crystal structures using X-ray diffractometry . Researchers explore its potential as a building block for designing novel coordination complexes and supramolecular assemblies. The compound’s hydrogen bonding capabilities and crystal packing arrangements contribute to its relevance in crystal engineering.

Metal Complexes: Mercury (Hg) Coordination

The ligand phpy2NS forms a stable Hg(II) complex, [Hg(phpy2NS)Cl2], through coordination with HgCl2. The molecular and supramolecular structures of this complex have been characterized. Metal complexes play a crucial role in catalysis, sensing, and biological applications. Investigating the reactivity and properties of this Hg(II) complex is essential for understanding its potential in these areas .

Antiproliferative Activity

While not extensively studied, phpy2NS could be evaluated for its antiproliferative properties. Researchers can assess its impact on cell growth and viability, potentially leading to the development of new anticancer agents. In vitro and in vivo studies are necessary to explore its efficacy against specific cancer cell lines .

作用機序

Target of Action

It’s known that triazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Triazole derivatives are known to influence a wide range of biochemical pathways due to their diverse target interactions .

Pharmacokinetics

The bioavailability of such compounds can be influenced by various factors, including their chemical structure, formulation, and the physiological characteristics of the individual .

Result of Action

It’s known that the effects of triazole derivatives can vary widely depending on their specific targets and the biochemical pathways they influence .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. These factors can include physiological conditions (such as pH and temperature), the presence of other substances, and the specific characteristics of the target cells or tissues .

特性

IUPAC Name |

4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOAGBKDTUZPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)

![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2389507.png)

![N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide](/img/structure/B2389511.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-enamide](/img/structure/B2389512.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)